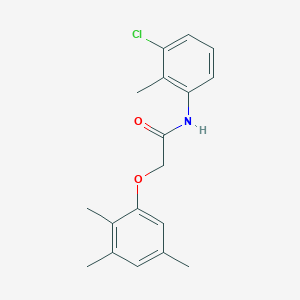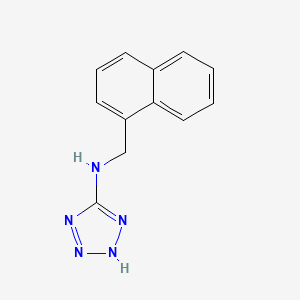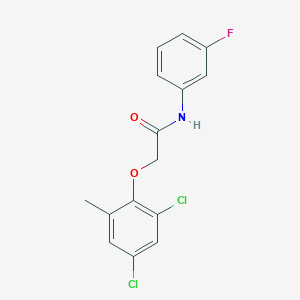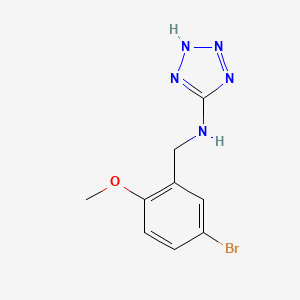![molecular formula C11H13ClN2O2S B5830372 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide, also known as CMPT, is a chemical compound that has been widely studied for its potential therapeutic applications. CMPT belongs to the class of thioamides and has a molecular formula of C11H12ClN2O2S.
Wirkmechanismus
The exact mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. For example, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been studied for its biochemical and physiological effects. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in various diseases such as cancer and inflammation. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to have antioxidant properties, which may be beneficial for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide in lab experiments is its relatively low cost and easy synthesis. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the exact mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide is not well understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide. One area of interest is the development of more potent and selective N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide analogs that can be used for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide and its potential use in treating neurological disorders. Finally, more studies are needed to determine the safety and efficacy of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide in animal models and in human clinical trials.
Synthesemethoden
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This salt is then reacted with 3-chloropropionyl chloride to yield N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease, with studies suggesting that it may have a neuroprotective effect.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-10(15)14-11(17)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZWVTUVFZDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)


![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

![4-methoxy-N'-[(trifluoroacetyl)oxy]benzenecarboximidamide](/img/structure/B5830357.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5830376.png)


